![molecular formula C12H15N3O3 B2976672 [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine CAS No. 696631-19-3](/img/structure/B2976672.png)
[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine” is a chemical compound with the CAS Number: 696631-19-3 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 3-nitro-5-(1-piperidinylcarbonyl)aniline .
Molecular Structure Analysis
The molecular structure of “[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine” can be represented by the Inchi Code: 1S/C12H15N3O3/c13-10-6-9 (7-11 (8-10)15 (17)18)12 (16)14-4-2-1-3-5-14/h6-8H,1-5,13H2 .Applications De Recherche Scientifique
Enantioselective Synthesis
- Application : This compound is used in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These substances are important for developing specific molecular structures with potential pharmacological applications. The methodology allows access to enantiomers of key pharmaceutical compounds, including an aspartic peptidase inhibitor and the antidepressant (+)-femoxetine (Johnson et al., 2002).
Medium Effects on Aminolysis
- Application : The compound's reaction with p-nitrophenyl acetate has been studied across various organic solvents and ionic liquids, revealing insights into medium effects on aminolysis. This research provides valuable information for optimizing reaction conditions in chemical synthesis (Millán et al., 2013).
Functionalization of sp3 C-H Bonds
- Application : It plays a role in the selective functionalization of sp3 C-H bonds adjacent to nitrogen, leading to the formation of various diacetoxylated piperidines and other derivatives. This type of chemical modification is crucial for developing new chemical entities in medicinal chemistry (Shu et al., 2009).
Aminolysis of Thionocarbonates
- Application : The compound is involved in the kinetic study of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates. Understanding these reactions is important for designing efficient synthetic pathways in organic chemistry (Castro et al., 1999).
Synthesis of N-Phenyl-Substituted Piperidines
- Application : It contributes to the synthesis of N-phenyl-substituted piperidines and azabicyclic compounds. Such compounds have potential applications in drug development and other areas of chemical research (Bunce et al., 2003).
Formation of H-bonded Ionic Associates
- Application : The compound is used in the study of molecular complexes and H-bonded ionic associates, which is crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Ukhin et al., 1995).
Photocatalytic Degradation Studies
- Application : Its derivatives are studied in photocatalytic degradation processes using TiO2. This research is significant for environmental chemistry and developing new methods for pollutant degradation (Low et al., 1991).
Orientations Futures
Piperidine derivatives, including “[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on the development of new synthesis methods, exploration of different chemical reactions, and investigation of their biological activities.
Propriétés
IUPAC Name |
(3-amino-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGQCZCIGILNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

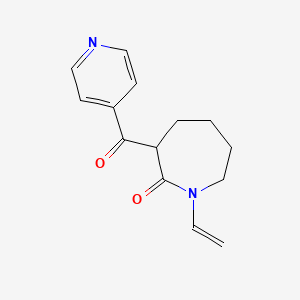

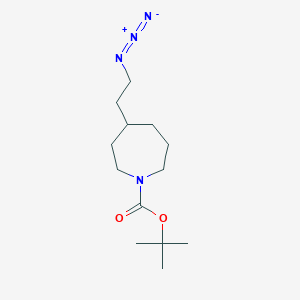
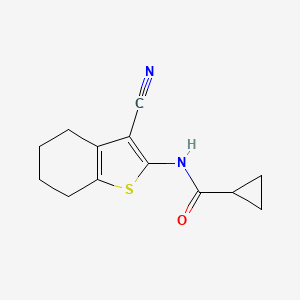

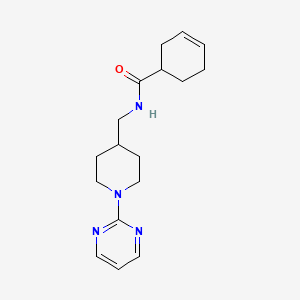


![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)
![N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2976607.png)
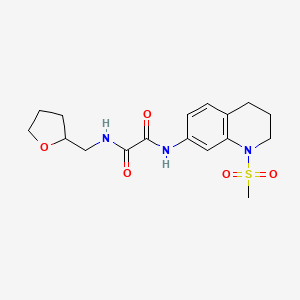
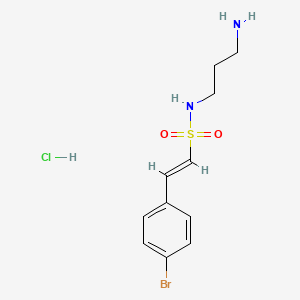
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976611.png)
![1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2976612.png)